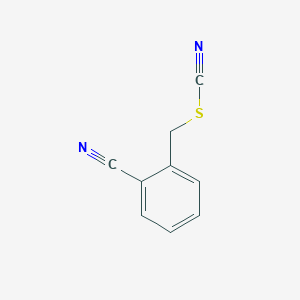

(2-Cyanophenyl)methyl thiocyanate

説明

(2-Cyanophenyl)methyl thiocyanate is an aromatic thiocyanate derivative characterized by a benzyl group substituted with a cyano (-CN) group at the ortho position and a thiocyanate (-SCN) group. This compound’s structure confers unique electronic and steric properties, influencing its reactivity and applications.

特性

CAS番号 |

90418-94-3 |

|---|---|

分子式 |

C9H6N2S |

分子量 |

174.22 g/mol |

IUPAC名 |

(2-cyanophenyl)methyl thiocyanate |

InChI |

InChI=1S/C9H6N2S/c10-5-8-3-1-2-4-9(8)6-12-7-11/h1-4H,6H2 |

InChIキー |

BSJFJTIHGQNAHQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)CSC#N)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyanophenyl)methyl thiocyanate typically involves the reaction of 2-cyanobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes human error and enhances safety during the production process .

化学反応の分析

Types of Reactions

(2-Cyanophenyl)methyl thiocyanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the cyano group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The thiocyanate group can be substituted with nucleophiles such as amines or alcohols to form corresponding thioureas or thiocarbamates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Amines, alcohols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Primary amines.

Substitution: Thioureas, thiocarbamates.

科学的研究の応用

(2-Cyanophenyl)methyl thiocyanate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

作用機序

The mechanism of action of (2-Cyanophenyl)methyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The thiocyanate group can also participate in redox reactions, influencing cellular processes and signaling pathways .

類似化合物との比較

Structural and Functional Group Variations

(a) Methyl Thiocyanate (Aliphatic Thiocyanate)

- Structure : CH₃SCN.

- Properties : A volatile liquid (onion-like odor) with acute toxicity due to cyanide release upon metabolism .

- Key Differences: Unlike (2-cyanophenyl)methyl thiocyanate, methyl thiocyanate lacks aromaticity and exhibits higher volatility. Its toxicity is attributed to rapid cyanide release, whereas aromatic thiocyanates like this compound may exhibit delayed cyanide dissociation due to structural stability .

(b) (2-Methylphenyl) Thiocyanate (CAS 5285-88-1)

- Structure : C₆H₄(CH₃)SCN.

- Properties : Molecular weight 149.21 g/mol, H-bond acceptor count = 2 .

- Key Differences: The methyl substituent on the phenyl ring reduces electron-withdrawing effects compared to the cyano group in this compound. This difference likely alters solubility and reactivity; the cyano group increases polarity, enhancing solubility in polar solvents .

(c) N-(2-Cyanophenyl)benzimidoyl Isothiocyanate (Compound 3)

- Structure: Combines a benzimidoyl group with a 2-cyanophenyl substituent and isothiocyanate (-NCS) moiety.

- Synthesis: Derived from N-(2-cyanophenyl)benzamide via treatment with PCl₅ and KSCN .

- Key Differences: The isothiocyanate group (-NCS) differs from the thiocyanate (-SCN) in bonding (N vs. S attachment), leading to distinct reactivity patterns. IR spectra confirm the presence of both cyano (~2250 cm⁻¹) and thiocyanate (~2100 cm⁻¹) groups, similar to this compound .

Physicochemical Properties

Notes:

- Aromatic thiocyanates (e.g., this compound) exhibit higher thermal stability (e.g., compound 7h melts at 307°C) compared to aliphatic analogs due to extended conjugation .

- The cyano group in this compound likely deshields nearby protons in ¹H NMR, shifting signals upfield compared to methyl-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。